molecular formula C22H24N6O3S B10959854 2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B10959854
M. Wt: 452.5 g/mol
InChI Key: ILUJXEZOVAYIFV-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. The process begins with the formation of the triazole ring, followed by the introduction of the allyl and toluidinomethyl groups. The final steps involve the addition of the sulfanyl group and the condensation with the hydrazide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide can produce amines.

Scientific Research Applications

2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe due to its unique structural features.

    Medicine: Preliminary studies suggest it could have pharmacological properties, making it a candidate for drug development.

    Industry: Its unique chemical properties could make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are likely involved in binding to enzymes or receptors, while the hydrazide moiety may participate in redox reactions. These interactions can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2,4,6-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
  • 2-[(2-BROMOBENZYL)SULFANYL]-N’-[(E)-(4-IODOPHENYL)METHYLENE]ACETOHYDRAZIDE

Uniqueness

What sets 2-{[4-ALLYL-5-(4-TOLUIDINOMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-1-(2,4-DIHYDROXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its unique combination of functional groups

Properties

Molecular Formula

C22H24N6O3S

Molecular Weight

452.5 g/mol

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-[[5-[(4-methylanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24N6O3S/c1-3-10-28-20(13-23-17-7-4-15(2)5-8-17)25-27-22(28)32-14-21(31)26-24-12-16-6-9-18(29)11-19(16)30/h3-9,11-12,23,29-30H,1,10,13-14H2,2H3,(H,26,31)/b24-12+

InChI Key

ILUJXEZOVAYIFV-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)N/N=C/C3=C(C=C(C=C3)O)O

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NN=C(N2CC=C)SCC(=O)NN=CC3=C(C=C(C=C3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.